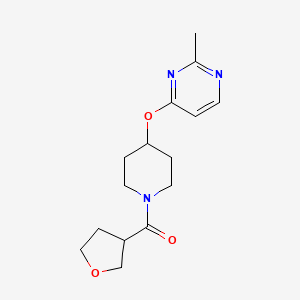

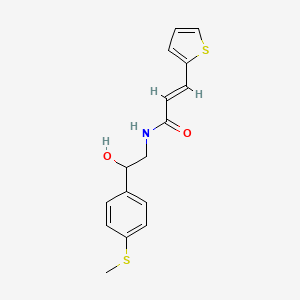

![molecular formula C20H14ClN3O2S B2983554 N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-14-4](/img/structure/B2983554.png)

N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-yl compounds are a class of organic compounds that have been studied for their potential biological activities . They are often used as intermediates in the synthesis of various biologically active compounds .

Synthesis Analysis

These compounds can be synthesized through various methods. For instance, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity . Another method involves a copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters .Molecular Structure Analysis

The molecular structure of these compounds can be complex and varies based on the specific substituents attached to the benzo[d]thiazol-2-yl core .Chemical Reactions Analysis

The chemical reactions involving these compounds can be diverse. For example, a copper (II)-catalyzed cascade Csp2–P/C–C bond formation has been developed under mild conditions .科学的研究の応用

Antibacterial Activity

Research has highlighted the significance of benzothiazole derivatives in the realm of antibacterial applications. A study designed and synthesized novel analogs, displaying promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential of such compounds in antibacterial treatments. The compounds were also evaluated for cytotoxic activity against mammalian Vero cell line, showing antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Antipsychotic Agents

In the quest for new antipsychotic agents, heterocyclic analogues of specific benzamides have been synthesized and evaluated. These analogues demonstrated significant potential as antipsychotic agents through in vitro and in vivo assessments, indicating the therapeutic promise of benzothiazole derivatives in psychiatric medicine (Norman et al., 1996).

Anticancer Activity

The exploration of benzothiazole derivatives has extended into anticancer research, where specific compounds have shown significant cytotoxicity against various human cancer cell lines. This suggests the potential utility of these compounds in developing new anticancer therapies (Adhami et al., 2014).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives unveiled their ability to act as supramolecular gelators, highlighting the role of methyl functionality and S⋯O interaction. This research contributes to the understanding of gelation behavior and the design of novel gelators for various applications (Yadav & Ballabh, 2020).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, demonstrating significant potency and offering a new approach to allergy treatment. This highlights the versatility of benzothiazole derivatives in addressing a wide range of medical conditions (Hargrave et al., 1983).

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-15-8-2-1-6-13(15)12-24-11-5-7-14(19(24)26)18(25)23-20-22-16-9-3-4-10-17(16)27-20/h1-11H,12H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDNQWAPEPDSGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

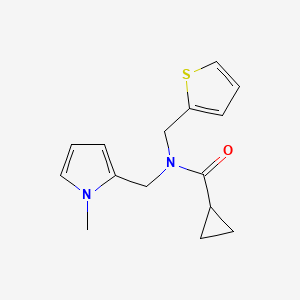

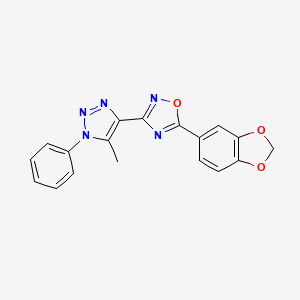

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)

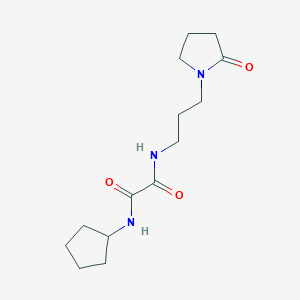

![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)

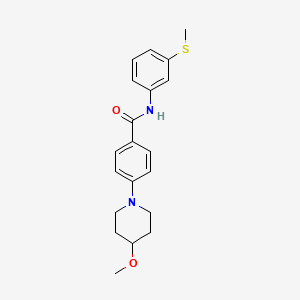

![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)

![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)

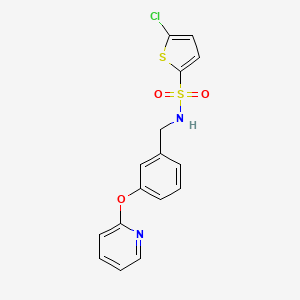

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)

![methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2983489.png)